

An In-depth Technical Guide to AF555 NHS in Fluorescence Microscopy

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Compound of Interest

Compound Name: AF555 Nhs

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This guide provides a comprehensive overview of the fluorescent dye **AF555 NHS** ester, a widely used tool in fluorescence microscopy. It details its chemical properties, and applications, and provides step-by-step protocols for its use in key experimental techniques.

Core Concepts: Introduction to AF555 NHS Ester

AF555 NHS ester is a bright, photostable, and hydrophilic fluorescent dye belonging to the Alexa Fluor family.^{[1][2]} Its chemical structure features a succinimidyl ester (NHS) functional group, which allows for the covalent labeling of primary amines on proteins, antibodies, and other biomolecules.^{[3][4]} This amine-reactive nature makes it a versatile tool for attaching a fluorescent tag to a wide range of targets for visualization in fluorescence-based assays.^[1]

The fluorescence of AF555 lies in the orange-red region of the visible spectrum, making it easily distinguishable from other commonly used fluorophores like AF488 (green). Its high quantum yield and resistance to photobleaching ensure bright and stable signals during imaging, which is crucial for sensitive detection and quantitative analysis. Furthermore, its hydrophilic nature minimizes non-specific binding and reduces the risk of protein aggregation upon conjugation.

Quantitative Data Summary

The key spectral and photophysical properties of **AF555 NHS** ester are summarized in the table below for easy reference and comparison.

Property	Value	References
Excitation Maximum (λ_{ex})	555 - 556 nm	
Emission Maximum (λ_{em})	565 - 572 nm	
Molar Extinction Coefficient	$\sim 155,000 \text{ cm}^{-1}\text{M}^{-1}$	
Fluorescence Quantum Yield (Φ)	~ 0.10	
Recommended Laser Lines	532 nm, 555 nm, 561 nm	
Spectrally Similar Dyes	Cy3, TRITC, DyLight 549	
pH Sensitivity	Relatively insensitive in the pH 4-10 range	

Experimental Protocols

This section provides detailed methodologies for common applications of **AF555 NHS** ester in fluorescence microscopy.

Antibody Labeling with AF555 NHS Ester

This protocol describes the covalent conjugation of **AF555 NHS** ester to a primary antibody.

Materials:

- Primary antibody (free of amine-containing buffers like Tris and preservatives like sodium azide)
- **AF555 NHS** ester
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

- Purification column (e.g., Sephadex G-25)
- Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

- Prepare the Antibody:
 - Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.
 - If the antibody is in a buffer containing primary amines or preservatives, dialyze it against PBS overnight at 4°C.
- Prepare the **AF555 NHS** Ester Stock Solution:
 - Allow the vial of **AF555 NHS** ester to warm to room temperature before opening.
 - Dissolve the dye in anhydrous DMSO or DMF to a final concentration of 10 mg/mL. This solution should be prepared fresh and protected from moisture.
- Conjugation Reaction:
 - Add the **AF555 NHS** ester stock solution to the antibody solution. A molar excess of 8-fold of the dye is a good starting point for mono-labeling. The optimal ratio may need to be determined empirically.
 - Incubate the reaction mixture for 1 hour at room temperature with continuous stirring, protected from light.
- Purification of the Conjugate:
 - Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.
 - Collect the fractions containing the labeled antibody, which will be the first colored band to elute.
- Determination of Degree of Labeling (DOL):

- Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum of AF555 (~555 nm).
- Calculate the DOL using the following formula: $DOL = (A_{max} \times \epsilon_{prot}) / [(A_{280} - (A_{max} \times CF_{280})) \times \epsilon_{dye}]$ Where:
 - A_{max} is the absorbance at the dye's maximum absorbance wavelength.
 - ϵ_{prot} is the molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).
 - A_{280} is the absorbance at 280 nm.
 - CF_{280} is the correction factor for the dye's absorbance at 280 nm (provided by the manufacturer).
 - ϵ_{dye} is the molar extinction coefficient of the dye at its absorbance maximum.
- An optimal DOL for most antibodies is between 2 and 10.
- Storage:
 - Store the labeled antibody at 4°C for short-term storage or at -20°C in single-use aliquots for long-term storage. Protect from light.

Immunofluorescence Staining of Cultured Cells

This protocol outlines the use of an AF555-conjugated secondary antibody for indirect immunofluorescence staining of cultured cells.

Materials:

- Cultured cells grown on coverslips or in chamber slides
- Primary antibody (unconjugated)
- AF555-conjugated secondary antibody
- Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

- Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS
- Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 5% normal serum (from the same species as the secondary antibody) in PBS
- Wash Buffer: PBS
- Antifade mounting medium

Procedure:

- Cell Preparation:
 - Grow cells to the desired confluency on sterile glass coverslips or chamber slides.
- Fixation:
 - Aspirate the culture medium and wash the cells twice with PBS.
 - Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
- Permeabilization (for intracellular targets):
 - Wash the cells three times with PBS for 5 minutes each.
 - Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.
- Blocking:
 - Wash the cells three times with PBS for 5 minutes each.
 - Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
- Primary Antibody Incubation:
 - Dilute the primary antibody to its optimal concentration in the blocking buffer.

- Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
 - Wash the cells three times with PBS for 5 minutes each.
 - Dilute the AF555-conjugated secondary antibody in the blocking buffer.
 - Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
- Final Washes and Mounting:
 - Wash the cells three times with PBS for 5 minutes each, protected from light.
 - Mount the coverslips onto glass slides using an antifade mounting medium.
- Imaging:
 - Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for AF555 (e.g., TRITC filter set).

Flow Cytometry Protocol

This protocol describes the staining of cell surface markers for analysis by flow cytometry using an AF555-conjugated primary antibody.

Materials:

- Cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)
- AF555-conjugated primary antibody
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- FACS tubes

Procedure:

- Cell Preparation:
 - Prepare a single-cell suspension at a concentration of 1×10^6 cells/mL in ice-cold Flow Cytometry Staining Buffer.
- Fc Receptor Blocking (Optional but Recommended):
 - To reduce non-specific binding, incubate the cells with an Fc receptor blocking antibody for 10-15 minutes on ice.
- Staining:
 - Add the predetermined optimal concentration of the AF555-conjugated primary antibody to the cell suspension.
 - Incubate for 20-30 minutes on ice in the dark.
- Washing:
 - Wash the cells twice by adding 2 mL of ice-cold Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes at 4°C, and decanting the supernatant.
- Resuspension and Analysis:
 - Resuspend the cell pellet in 300-500 μ L of Flow Cytometry Staining Buffer.
 - Analyze the samples on a flow cytometer equipped with a laser and detectors suitable for AF555 excitation and emission (e.g., 561 nm laser and a 585/42 nm bandpass filter).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

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Caption: Reaction mechanism of **AF555 NHS** ester with a primary amine on a protein.

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Caption: Step-by-step workflow for indirect immunofluorescence staining.

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Caption: Workflow for cell surface staining for flow cytometry analysis.

Troubleshooting and Considerations

- **Low Labeling Efficiency:** Ensure the antibody is in an amine-free buffer at the correct pH (8.3-8.5). Use freshly prepared, anhydrous DMSO or DMF for dissolving the NHS ester. Consider optimizing the dye-to-protein molar ratio.
- **High Background Staining in Immunofluorescence:** Ensure adequate blocking and thorough washing steps. Titrate the primary and secondary antibodies to determine the optimal concentrations.
- **Photobleaching:** Although AF555 is relatively photostable, minimize exposure to excitation light. Use an antifade mounting medium for immunofluorescence.
- **Fluorescence Quenching:** Certain amino acids, such as tryptophan, tyrosine, histidine, and methionine, can quench the fluorescence of Alexa Fluor dyes if they are in close proximity to the conjugated fluorophore. This should be considered when interpreting fluorescence intensity data.

By understanding the principles of **AF555 NHS** ester chemistry and following these detailed protocols, researchers can effectively utilize this powerful tool for a wide range of fluorescence microscopy applications.

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